Cas no 2228482-63-9 (3-({5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}methyl)pyrrolidin-3-ol)

3-({5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}methyl)pyrrolidin-3-ol structure
2228482-63-9 structure
Product Name:3-({5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}methyl)pyrrolidin-3-ol
CAS No:2228482-63-9
MF:C12H19N3O
MW:221.298762559891
CID:5891548
PubChem ID:165690524
Update Time:2025-10-25

3-({5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}methyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-({5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}methyl)pyrrolidin-3-ol
    • EN300-1747184
    • 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
    • 2228482-63-9
    • Inchi: 1S/C12H19N3O/c16-12(4-5-13-9-12)7-10-8-15-6-2-1-3-11(15)14-10/h8,13,16H,1-7,9H2
    • InChI Key: CLBIDARECSYPMD-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CN3CCCCC3=N2)CNCC1

Computed Properties

  • Exact Mass: 221.152812238g/mol
  • Monoisotopic Mass: 221.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 50.1Ų

3-({5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}methyl)pyrrolidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1747184-0.05g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
0.05g
$1393.0 2023-09-20
Enamine
EN300-1747184-0.1g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
0.1g
$1459.0 2023-09-20
Enamine
EN300-1747184-0.25g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
0.25g
$1525.0 2023-09-20
Enamine
EN300-1747184-0.5g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
0.5g
$1591.0 2023-09-20
Enamine
EN300-1747184-1.0g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
1g
$1658.0 2023-06-03
Enamine
EN300-1747184-2.5g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
2.5g
$3249.0 2023-09-20
Enamine
EN300-1747184-5.0g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
5g
$4806.0 2023-06-03
Enamine
EN300-1747184-10.0g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
10g
$7128.0 2023-06-03
Enamine
EN300-1747184-1g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
1g
$1658.0 2023-09-20
Enamine
EN300-1747184-5g
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol
2228482-63-9
5g
$4806.0 2023-09-20

Additional information on 3-({5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}methyl)pyrrolidin-3-ol

Introduction to 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol (CAS No. 2228482-63-9)

3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol, also known by its CAS number 2228482-63-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of imidazopyridines and pyrrolidines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.

Chemical Structure and Synthesis

The chemical structure of 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol is characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an imidazopyridine moiety attached to the pyrrolidine ring via a methyl group. The imidazopyridine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate various biological targets. The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazopyridine core and subsequent functionalization to introduce the pyrrolidine and hydroxyl groups.

Recent studies have reported several synthetic routes to prepare 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol. One notable method involves the condensation of 2-chloromethylimidazopyridine with an appropriately substituted pyrrolidine derivative followed by hydrolysis to introduce the hydroxyl group. This approach has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

Biological Properties

The biological properties of 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol have been extensively studied in recent years. This compound has shown promising activity as a modulator of various receptors and enzymes involved in neurological disorders and cancer. Specifically, it has been reported to exhibit potent agonist activity at serotonin receptors (5-HT1A) and antagonistic effects on adenosine receptors (A1). These properties make it a potential candidate for the treatment of anxiety disorders and insomnia.

In addition to its receptor modulation properties, 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This anti-inflammatory activity suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Clinical Potential and Applications

The clinical potential of 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol is currently being explored through various preclinical studies. Preliminary results from animal models have shown that this compound can effectively reduce anxiety-like behaviors and improve sleep quality without causing significant side effects. These findings are particularly encouraging given the growing need for new therapeutic options for anxiety disorders and insomnia.

In the context of cancer research, 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound may have therapeutic value in combination with other anticancer treatments.

Safety and Toxicology

The safety profile of 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)pyrrolidin-3-ol is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In conclusion, 3-{(5H,6H,7H,8H-a-]pyridin-y-}methyl)pyrrolidin-y-}ol (CAS No. 2228482-y-)

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited